molecular formula C12H14O2 B2919946 (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid CAS No. 205748-06-7

(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid

Cat. No.: B2919946
CAS No.: 205748-06-7
M. Wt: 190.24 g/mol
InChI Key: OUSXTDXBZCOQIT-UHFFFAOYSA-N
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Description

(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a trans-configured double bond (E-isomer) between the α and β carbons and a 2,4,5-trimethyl-substituted phenyl group at the β position. This structure confers unique physicochemical properties, including increased lipophilicity due to the three methyl groups, which enhances membrane permeability compared to hydroxyl- or methoxy-substituted analogs. The compound belongs to the cinnamic acid derivative family, a class known for diverse biological activities, such as antioxidant, anti-inflammatory, and enzyme-inhibitory effects .

Properties

CAS No.

205748-06-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2,4,5-trimethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O2/c1-8-6-10(3)11(7-9(8)2)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

OUSXTDXBZCOQIT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)C=CC(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1C)C=CC(=O)O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of 2,4,5-trimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate β-hydroxy acid, which undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as piperidine or pyridine can be employed to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2,4,5-trimethylbenzoic acid.

    Reduction: Formation of 3-(2,4,5-trimethylphenyl)propanoic acid.

    Substitution: Formation of halogenated derivatives such as 2,4,5-trimethylbromobenzene.

Scientific Research Applications

(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid with structurally related α,β-unsaturated carboxylic acids:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,4,5-Trimethyl C₁₂H₁₄O₂ 206.24 (estimated) High lipophilicity; potential for enhanced bioactivity in hydrophobic environments
Cinnamic acid (CA) None (parent structure) C₉H₈O₂ 148.16 Baseline structure; moderate solubility in polar solvents
p-Coumaric acid (PC) 4-Hydroxy C₉H₈O₃ 164.16 Increased polarity due to hydroxyl group; antioxidant properties
Ferulic acid (FR) 4-Hydroxy-3-methoxy C₁₀H₁₀O₄ 194.18 Enhanced bioavailability; neuroprotective and anti-inflammatory effects
(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid 3,4,5-Trimethoxy C₁₂H₁₄O₅ 238.24 High electron-donating capacity; anticancer activity in vitro
(2E)-3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid 3-Chloro-4,5-dimethoxy C₁₁H₁₁ClO₄ 242.66 Halogen substitution enhances reactivity; potential enzyme inhibition

Key Research Findings

  • Lipophilicity vs.
  • SAR Insights :
    • Electron-donating groups (e.g., methyl, methoxy) enhance stability and lipophilicity.
    • Hydroxyl groups improve antioxidant capacity but reduce metabolic stability .

Biological Activity

(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid is an organic compound notable for its unique structure characterized by a phenyl ring with three methyl substitutions. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C13H16O2C_{13}H_{16}O_2. Its structure can be represented as follows:

 2E 3 2 4 5 trimethylphenyl prop 2 enoic acid\text{ 2E 3 2 4 5 trimethylphenyl prop 2 enoic acid}

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are critical for various metabolic pathways.
  • Modulation of Receptor Activity : It could interact with receptors involved in inflammatory responses or microbial defense mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This property may be beneficial in managing conditions like arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was tested against a panel of bacteria. Results showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics used for similar infections. This study suggests that this compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of this compound. Researchers found that the compound significantly decreased the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages. This reduction indicates its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
(2E)-3-(2,4-dimethylphenyl)prop-2-enoic acidTwo methyl groups on phenyl ringModerate antimicrobial activity
(2E)-3-(3-methylphenyl)prop-2-enoic acidOne methyl group on phenyl ringWeak anti-inflammatory effects
(2E)-3-(2,6-dimethylphenyl)prop-2-enoic acidTwo methyl groups at different positionsLimited bioactivity compared to trimethyl variant

The presence of three methyl groups at positions 2, 4, and 5 significantly enhances the steric and electronic properties of this compound compared to its analogs, contributing to its superior biological activities .

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